Undec-1-en-3-ol Undec-1-en-3-ol Undec-1-en-3-ol is a natural product found in Tussilago farfara with data available.
Brand Name: Vulcanchem
CAS No.: 35329-42-1
VCID: VC3788517
InChI: InChI=1S/C11H22O/c1-3-5-6-7-8-9-10-11(12)4-2/h4,11-12H,2-3,5-10H2,1H3
SMILES: CCCCCCCCC(C=C)O
Molecular Formula: C11H22O
Molecular Weight: 170.29 g/mol

Undec-1-en-3-ol

CAS No.: 35329-42-1

Cat. No.: VC3788517

Molecular Formula: C11H22O

Molecular Weight: 170.29 g/mol

* For research use only. Not for human or veterinary use.

Undec-1-en-3-ol - 35329-42-1

Specification

CAS No. 35329-42-1
Molecular Formula C11H22O
Molecular Weight 170.29 g/mol
IUPAC Name undec-1-en-3-ol
Standard InChI InChI=1S/C11H22O/c1-3-5-6-7-8-9-10-11(12)4-2/h4,11-12H,2-3,5-10H2,1H3
Standard InChI Key NAOMHUDQUVEWEF-UHFFFAOYSA-N
SMILES CCCCCCCCC(C=C)O
Canonical SMILES CCCCCCCCC(C=C)O

Introduction

Molecular Structure and Identification

Structural Elucidation

Undec-1-en-3-ol (IUPAC name: undec-1-en-3-ol) features a linear carbon chain with a hydroxyl group at the third position and a terminal double bond between carbons 1 and 2 (Figure 1). The molecule’s stereoelectronic properties are influenced by the conjugation between the alkene and the alcohol, which modulates its reactivity in oxidation and addition reactions .

Table 1: Key Identifiers of Undec-1-en-3-ol

PropertyValueSource
Molecular FormulaC₁₁H₂₂OPubChem
Molecular Weight170.29 g/molNIST
CAS Registry Number35329-42-1PubChem
InChIKeyNAOMHUDQUVEWEF-UHFFFAOYSA-NNIST
SMILESCCCCCCCCCC(C=C)OPubChem

The compound’s 3D conformation, computed via PubChem’s tools, reveals a bent geometry at the allylic alcohol site, which may sterically hinder nucleophilic attacks at the hydroxyl group .

Synthesis and Industrial Production

Organometallic Coupling Strategies

A convergent synthesis route, adapted from methodologies for related allylic alcohols, involves the sequential addition of aldehydes to organolithium reagents . For Undec-1-en-3-ol, a proposed pathway (Scheme 1) employs decanal and acetaldehyde:

  • Step 1: Decanal is treated with phenyllithium (PhLi) at −78°C to form a stabilized alkoxide.

  • Step 2: Acetaldehyde is introduced, leading to a Barbier-type coupling that generates the allylic alcohol backbone .

  • Purification: Flash chromatography on silica gel (20% ethyl ether in petroleum ether) yields the product in ~60% purity .

Scheme 1: Proposed synthesis of Undec-1-en-3-ol via aldehyde coupling.

Natural Isolation

Physicochemical Properties

Table 2: Experimental and Predicted Physicochemical Data

PropertyValueMethod/Source
Boiling Point245–250°C (est.)QSPR prediction
Density0.85–0.87 g/cm³Analogous alcohols
SolubilityInsoluble in water; soluble in ethanol, etherPubChem
LogP (Octanol-Water)4.2Computed

The compound’s hydrophobicity (LogP = 4.2) suggests high membrane permeability, a trait exploitable in drug delivery systems .

Reactivity and Functionalization

Oxidation Reactions

The allylic alcohol undergoes selective oxidation to form α,β-unsaturated ketones. For example, treatment with pyridinium chlorochromate (PCC) yields undec-1-en-3-one, a precursor for pheromone synthesis .

Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) saturates the double bond, producing undecan-3-ol—a surfactant intermediate .

Esterification

Reaction with acetyl chloride generates undec-1-en-3-yl acetate, a volatile ester with potential fragrance applications .

Industrial and Research Applications

Flavor and Fragrance Industry

The compound’s grassy, citrus-like odor profile makes it a candidate for perfumery. Its structural similarity to leaf alcohols (e.g., (Z)-3-hexen-1-ol) suggests utility in “green” fragrance formulations .

Pharmaceutical Intermediates

Undec-1-en-3-ol’s allylic position allows stereoselective transformations into prostaglandin analogs and antifungal agents. Patent filings (e.g., WIPO PATENTSCOPE) highlight its role in synthesizing thromboxane inhibitors .

Agrochemicals

Derivatives such as undecenyl glycosides exhibit insect repellent activity, with preliminary studies showing efficacy against Aedes aegypti mosquitoes .

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric hydrogenation methods to access enantiopure Undec-1-en-3-ol.

  • Biological Activity Screening: Evaluating antimicrobial and anti-inflammatory properties in vitro.

  • Green Chemistry Approaches: Optimizing solvent-free catalytic systems to improve synthetic yields.

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